molecular formula C6H4Cl2N2O B103527 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde CAS No. 16019-33-3

2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde

Cat. No. B103527
CAS RN: 16019-33-3
M. Wt: 191.01 g/mol
InChI Key: QEBITPOSBYZLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278939B2

Procedure details

5-[(1,3-dithiolan-2-yl)methyl]-4,6-dichloropyrimidine (compound of the formula IV-1, 13.4 g, 0.05 mol) was added to 200 mL of a 4:1 mixture of acetonitrile and water, and mercury dichloride (27.1 g, 0.1 mol) and calcium carbonate (10 g, 0.1 mol) were then further added with stirring. After 6 hours of reaction at the room temperature, suction filtration was carried out. The solid was washed with acetonitrile and then the combined filtrate was subjected to solvent removal, followed by the addition of 200 mL of dichloromethane. The organic phase was then washed with an aqueous solution saturated with sodium bicarbonate, dried and subjected to solvent removal, resulting in a yellow solid. The solid was then recrystallized in ethyl acetate and petroleum ether (1:1) in order to obtain a yellowish solid of 8.3 g with a yield of 87%. 1HNMR (400 MHz, CDCl3) δ: 9.80 (s, 1H), 8.74 (s, 1H), 4.14 (s, 2H).
Name
5-[(1,3-dithiolan-2-yl)methyl]-4,6-dichloropyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
27.1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S1CCS[CH:2]1[CH2:6][C:7]1[C:8]([Cl:14])=[N:9][CH:10]=[N:11][C:12]=1[Cl:13].C(#N)C.C(=O)([O-])[O-:19].[Ca+2]>[Hg](Cl)Cl.O>[Cl:14][C:8]1[C:7]([CH2:6][CH:2]=[O:19])=[C:12]([Cl:13])[N:11]=[CH:10][N:9]=1 |f:2.3|

Inputs

Step One
Name
5-[(1,3-dithiolan-2-yl)methyl]-4,6-dichloropyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(SCC1)CC=1C(=NC=NC1Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
27.1 g
Type
catalyst
Smiles
[Hg](Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were then further added
CUSTOM
Type
CUSTOM
Details
After 6 hours of reaction
Duration
6 h
FILTRATION
Type
FILTRATION
Details
at the room temperature, suction filtration
WASH
Type
WASH
Details
The solid was washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
the combined filtrate was subjected to solvent removal
ADDITION
Type
ADDITION
Details
followed by the addition of 200 mL of dichloromethane
WASH
Type
WASH
Details
The organic phase was then washed with an aqueous solution saturated with sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
subjected to solvent removal
CUSTOM
Type
CUSTOM
Details
resulting in a yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was then recrystallized in ethyl acetate
CUSTOM
Type
CUSTOM
Details
petroleum ether (1:1) in order to obtain a yellowish solid of 8.3 g with a yield of 87%

Outcomes

Product
Name
Type
Smiles
ClC1=NC=NC(=C1CC=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.